molecular formula C9H14O3 B3125327 Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate CAS No. 32249-37-9

Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate

Cat. No.: B3125327
CAS No.: 32249-37-9
M. Wt: 170.21 g/mol
InChI Key: IWHYFYBVTHEJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate is an organic compound that belongs to the class of esters

Scientific Research Applications

Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the synthesis of specialty chemicals and materials.

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for detailed information .

Future Directions

The future directions in the field of cycloalkane research could involve the development of new synthetic routes, the exploration of novel applications, and a deeper understanding of their properties and mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate typically involves the esterification of 3-(1-methylcyclopropyl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 3-(1-methylcyclopropyl)-3-oxopropanoic acid.

    Reduction: Ethyl 3-(1-methylcyclopropyl)-3-hydroxypropanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The cyclopropyl group can also participate in ring-opening reactions under certain conditions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate: This compound features a similar ester group but with a different substituent.

    Cyclopropyl esters: Other esters containing cyclopropyl groups, such as cyclopropyl acetate.

Uniqueness

Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate is unique due to the presence of both a cyclopropyl group and an ester functional group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-12-8(11)6-7(10)9(2)4-5-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHYFYBVTHEJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266502
Record name Ethyl 1-methyl-β-oxocyclopropanepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32249-37-9
Record name Ethyl 1-methyl-β-oxocyclopropanepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32249-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-β-oxocyclopropanepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution comprising 55 grams of ethyl 2-(1-methylcyclopropanecarbonyl)-3-oxobutanoate and 160 ml of ethanol was stirred at room temperature and 60 ml of a 30% aqueous ammonia solution was added dropwise to this solution over a period of 10 minutes. Subsequently, the mixture was stirred for 1 hour and extracted with 300 ml of ethyl acetate and dilute aqueous hydrochloric acid. After neutralization and washing with water, the organic layer was dried over anhydrous sodium sulfate. The solvent was then removed and 43 grams of ethyl (1-methylcyclopropanecarbonyl)acetate was obtained as an oily material.
Name
ethyl 2-(1-methylcyclopropanecarbonyl)-3-oxobutanoate
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.